molecular formula C35H24N6Na4O17S4 B15184655 Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) CAS No. 56878-32-1

Tetrasodium 7,7'-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate)

Cat. No.: B15184655
CAS No.: 56878-32-1
M. Wt: 1020.8 g/mol
InChI Key: LEWUDGVXJFXTRY-UHFFFAOYSA-J
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Description

Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) is an organic compound commonly known as C.I. Acid Red 92 . It is a red crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This compound is primarily used as an acid dye in the textile, leather, and paper industries .

Preparation Methods

The synthesis of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) involves several steps :

    Reaction of 2-nitronaphthalene-1-sulfonic acid with 2-methyl-4-sulfonatophenylamine: This reaction produces an azo dye intermediate.

    Reaction with dicarbonyl diacid sodium: The intermediate is then reacted with dicarbonyl diacid sodium to form the final product.

Industrial production methods typically involve large-scale batch processes with controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) undergoes various chemical reactions :

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, often resulting in the cleavage of the azo bond.

    Substitution: The compound can participate in substitution reactions, particularly with nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) has several scientific research applications :

    Chemistry: It is used as a pH indicator and in various analytical techniques.

    Biology: The compound is employed in staining procedures for biological specimens.

    Industry: Apart from its use as a dye, it is also utilized in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) involves its interaction with various molecular targets . The compound can bind to proteins and other macromolecules, forming soluble complexes. This binding is primarily driven by electrostatic interactions and hydrogen bonding . The pathways involved include the formation of azo bonds and the stabilization of the dye-protein complex.

Comparison with Similar Compounds

Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) can be compared with other similar azo dyes :

    Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methyl-4-sulphonatophenyl)azo)naphthalene-2-sulphonate): This compound has a similar structure but differs in the substituent groups, leading to variations in solubility and dyeing properties.

    Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-ethyl-4-sulphonatophenyl)azo)naphthalene-2-sulphonate): Another similar compound with different alkyl substituents, affecting its reactivity and applications.

The uniqueness of Tetrasodium 7,7’-(carbonyldiimino)bis(4-hydroxy-3-((2-methoxy-4-sulphonatophenyl)azo)naphthalene-2-sulphonate) lies in its specific substituent groups, which confer distinct properties and applications compared to other azo dyes .

Properties

CAS No.

56878-32-1

Molecular Formula

C35H24N6Na4O17S4

Molecular Weight

1020.8 g/mol

IUPAC Name

tetrasodium;4-hydroxy-7-[[5-hydroxy-6-[(2-methoxy-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-[(2-methoxy-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C35H28N6O17S4.4Na/c1-57-27-15-21(59(45,46)47)5-9-25(27)38-40-31-29(61(51,52)53)13-17-11-19(3-7-23(17)33(31)42)36-35(44)37-20-4-8-24-18(12-20)14-30(62(54,55)56)32(34(24)43)41-39-26-10-6-22(60(48,49)50)16-28(26)58-2;;;;/h3-16,42-43H,1-2H3,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

LEWUDGVXJFXTRY-UHFFFAOYSA-J

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=C(C=C(C=C6)S(=O)(=O)[O-])OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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